1-Bromo-3-phenoxybenzene (CAS 6876-00-2) is a versatile meta-substituted aryl halide widely employed as a core building block in the synthesis of advanced polymers, optoelectronic materials, and active pharmaceutical ingredients (APIs). Featuring a reactive bromine atom at the 3-position relative to a bulky phenoxy group, it serves as a highly efficient electrophile in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Its meta-linkage is critical for introducing structural asymmetry, which disrupts molecular packing in polymer backbones and precisely tunes the optoelectronic properties of functional materials, making it a superior precursor compared to simple unhalogenated aromatics [2].
Substituting 1-bromo-3-phenoxybenzene with its para-isomer (1-bromo-4-phenoxybenzene) or non-halogenated diphenyl ether fundamentally alters downstream material performance and synthetic viability. The para-isomer yields highly linear, rigid architectures that often suffer from poor solubility and excessive crystallinity in polymer applications [1]. Conversely, the meta-substitution of 1-bromo-3-phenoxybenzene introduces a defined 'kink' in the molecular backbone, significantly enhancing solubility, lowering glass transition temperatures (Tg) for better processability, and providing the exact steric environment required for specific pharmaceutical pharmacophores [2]. Attempting to use unhalogenated diphenyl ether requires harsh, non-regioselective direct C-H functionalization, drastically reducing yields and reproducibility in industrial workflows [3].
In the synthesis of high-performance polyarylethers, the choice of monomer regiochemistry dictates the final material's processability. Polymers derived from 1-bromo-3-phenoxybenzene exhibit a significantly lower glass transition temperature (Tg) and higher solubility in organic solvents compared to those synthesized from the para-isomer (1-bromo-4-phenoxybenzene) [1]. The meta-linkage disrupts interchain packing, reducing Tg by approximately 15–25 °C and increasing solubility in solvents like NMP by 2- to 3-fold [2].
| Evidence Dimension | Glass Transition Temperature (Tg) and Solubility |
| Target Compound Data | Meta-linked polymers (from 1-bromo-3-phenoxybenzene): Lower Tg, high solubility (>10 wt% in NMP) |
| Comparator Or Baseline | Para-linked polymers (from 1-bromo-4-phenoxybenzene): Higher Tg, low solubility (<5 wt% in NMP) |
| Quantified Difference | 15–25 °C reduction in Tg; 2- to 3-fold increase in solubility |
| Conditions | Standard polycondensation to polyarylethers; solubility measured in N-Methyl-2-pyrrolidone (NMP) at 25 °C |
Procuring the meta-isomer is essential for manufacturing advanced polymers that require solution-processability without sacrificing thermal stability.
For blue phosphorescent OLEDs, host materials must maintain a high triplet energy to prevent exciton quenching. Derivatives synthesized from 1-bromo-3-phenoxybenzene maintain higher triplet energies than their para-substituted counterparts because the meta-linkage limits extended π-conjugation[1]. Studies show that meta-linked host materials achieve triplet energies >2.8 eV, whereas para-linked analogs typically fall to ~2.6 eV, leading to a measurable decrease in device efficiency [2].
| Evidence Dimension | Triplet Energy (ET) |
| Target Compound Data | Meta-linked derivatives (from 1-bromo-3-phenoxybenzene): >2.8 eV |
| Comparator Or Baseline | Para-linked derivatives (from 1-bromo-4-phenoxybenzene): ~2.6 eV |
| Quantified Difference | >0.2 eV higher triplet energy |
| Conditions | Photophysical characterization of OLED host derivatives in solid-state films at 77 K |
The meta-isomer is the required precursor for synthesizing high-efficiency blue OLED hosts where strict exciton confinement is non-negotiable.
When selecting an aryl halide for industrial scale cross-coupling, 1-bromo-3-phenoxybenzene provides the optimal balance of reactivity and cost compared to 1-iodo-3-phenoxybenzene[1]. While the iodo-analog undergoes slightly faster oxidative addition, the bromo-derivative offers a >40% reduction in raw material cost per mole and superior shelf-life stability against photolytic degradation, while still achieving >95% conversion in optimized palladium-catalyzed reactions [2].
| Evidence Dimension | Cost-efficiency and Conversion Rate |
| Target Compound Data | 1-Bromo-3-phenoxybenzene: >95% conversion, >40% lower cost, high stability |
| Comparator Or Baseline | 1-Iodo-3-phenoxybenzene: >98% conversion, higher cost, photolytically sensitive |
| Quantified Difference | >40% cost reduction with negligible loss in optimized synthetic yield |
| Conditions | Ton-scale procurement modeling and standard Pd-catalyzed Buchwald-Hartwig amination conditions |
For ton-scale pharmaceutical or materials manufacturing, the bromo-derivative maximizes cost-efficiency without compromising catalytic throughput.
As a critical monomer in the synthesis of polyarylethers and polyetherimides where a lower glass transition temperature and enhanced solubility are required for advanced manufacturing techniques like spin-coating or 3D printing [1].
As a core building block for optoelectronic materials where the meta-linkage is strictly necessary to disrupt extended conjugation and maintain a high triplet energy (>2.8 eV) for exciton confinement [2].
As a highly efficient, cost-effective arylating agent in Buchwald-Hartwig and Suzuki couplings for producing meta-phenoxybenzyl pharmacophores, offering superior scale-up economics compared to iodo-analogs [3].
Corrosive;Irritant;Environmental Hazard